乙醇酸钠

概述

描述

Sodium glycolate is a chemical compound with the molecular formula C₂H₃O₃Na. It is the sodium salt of glycolic acid, which is the simplest alpha hydroxy acid. Sodium glycolate is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.

科学研究应用

Sodium glycolate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Sodium glycolate is used in studies involving metabolic pathways and enzyme reactions.

Medicine: It is used in pharmaceutical formulations as a disintegrant and excipient.

Industry: Sodium glycolate is used in the production of biodegradable polymers and as a corrosion inhibitor in various industrial processes.

作用机制

Target of Action

Sodium glycolate, the sodium salt of glycolic acid, is primarily used in the pharmaceutical industry as a disintegrant . Disintegrants are substances typically added to drug formulations that help the tablet disperse and dissolve when it comes into contact with moisture .

Mode of Action

The mode of action of sodium glycolate is based on its ability to absorb water quickly, leading to swelling which results in the rapid disintegration of tablets and granules . This rapid disintegration is crucial for immediate-release dosage forms, allowing the active pharmaceutical ingredient (API) to be released quickly into the body .

Biochemical Pathways

For instance, glycolic acid is a key intermediate in the glycolate pathway, a major pathway of photosynthesis in plants . .

Pharmacokinetics

Instead, it rapidly absorbs water, swells, and aids in the disintegration of the drug formulation, thereby facilitating the release of the API .

Result of Action

The primary result of sodium glycolate’s action is the rapid disintegration of pharmaceutical tablets and granules, which facilitates the release of the API into the body . This can lead to a faster onset of action for the drug, which can be particularly beneficial in the case of drugs where a rapid response is desired.

Action Environment

The action of sodium glycolate can be influenced by various environmental factors. For instance, the presence of moisture is crucial for sodium glycolate to absorb water and swell, thereby facilitating the disintegration of the drug formulation . Additionally, factors such as the pH of the environment, the presence of other excipients in the formulation, and the compression force used in tablet formation can also influence the effectiveness of sodium glycolate as a disintegrant .

生化分析

Biochemical Properties

Sodium glycolate participates in various biochemical reactions. It is involved in the glycolate biosynthetic route, where key enzymes such as citrate synthase, isocitrate lyase, isocitrate dehydrogenase kinase/phosphatase, and glyoxylate reductase interact with it . The nature of these interactions involves the conversion of metabolic intermediates during the process of glycolate production .

Cellular Effects

Sodium glycolate can influence various types of cells and cellular processes. For instance, in Escherichia coli, the overexpression of enzymes involved in the glycolate biosynthetic route leads to changes in cellular metabolism . This can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of sodium glycolate involves its interaction with various biomolecules. For example, in the glycolate biosynthetic route, sodium glycolate interacts with enzymes such as citrate synthase and isocitrate lyase, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycolate can change over time. For instance, in a study involving E. coli, the production of glycolate gradually increased with the growth of cells, reaching a maximum glycolate titer after a certain period . This indicates that sodium glycolate has a temporal effect on cellular function in in vitro studies .

Metabolic Pathways

Sodium glycolate is involved in the glycolate metabolic pathway. In E. coli, for instance, it is part of the glycolate biosynthetic route, interacting with enzymes such as citrate synthase and isocitrate lyase . This involvement can affect metabolic flux and metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: Sodium glycolate can be synthesized through the neutralization of glycolic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where glycolic acid (C₂H₄O₃) reacts with sodium hydroxide (NaOH) to form sodium glycolate (C₂H₃O₃Na) and water (H₂O):

C₂H₄O₃ + NaOH → C₂H₃O₃Na + H₂O

Industrial Production Methods: In industrial settings, sodium glycolate is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired product quality.

化学反应分析

Types of Reactions: Sodium glycolate undergoes various chemical reactions, including:

Oxidation: Sodium glycolate can be oxidized to form oxalic acid and other by-products.

Reduction: It can be reduced to form ethylene glycol under specific conditions.

Substitution: Sodium glycolate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Oxalic acid (C₂H₂O₄)

Reduction: Ethylene glycol (C₂H₆O₂)

Substitution: Metal glycolates, depending on the substituting cation

相似化合物的比较

Sodium Lactate: Sodium lactate is the sodium salt of lactic acid and is used in similar applications, such as pharmaceuticals and cosmetics.

Sodium Citrate: Sodium citrate is the sodium salt of citric acid and is used as a buffering agent and preservative in various formulations.

Sodium Acetate: Sodium acetate is the sodium salt of acetic acid and is used in industrial processes and as a food additive.

Uniqueness of Sodium Glycolate: Sodium glycolate is unique due to its specific properties as an alpha hydroxy acid salt. It has a distinct ability to act as an exfoliant in cosmetic formulations and as a disintegrant in pharmaceuticals, making it highly valuable in these industries.

属性

CAS 编号 |

2836-32-0 |

|---|---|

分子式 |

C2H4NaO3 |

分子量 |

99.04 g/mol |

IUPAC 名称 |

sodium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5); |

InChI 键 |

XPUJQEGMNQWMJI-UHFFFAOYSA-N |

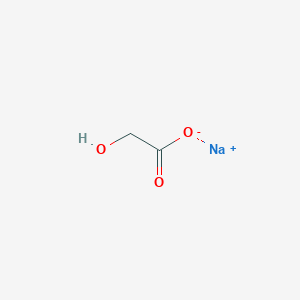

SMILES |

C(C(=O)[O-])O.[Na+] |

手性 SMILES |

C(C(=O)[O-])O.[Na+] |

规范 SMILES |

C(C(=O)O)O.[Na] |

Key on ui other cas no. |

2836-32-0 |

物理描述 |

Liquid |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

79-14-1 (Parent) |

同义词 |

glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sodium Glycolate?

A1: The molecular formula of Sodium Glycolate is C2H3NaO3, and its molecular weight is 98.03 g/mol. []

Q2: Is there any spectroscopic data available for Sodium Glycolate?

A2: Yes, researchers have conducted X-ray powder diffraction studies on Sodium Glycolate and refined its diffraction pattern and indices. The refined unit cell parameters for the orthorhombic system are: a = 1.0581(1) nm, b = 0.6440(1) nm, c = 0.5303(1) nm, V = 0.3613(1) nm3, Z = 4, Dx = 1.802 g·cm-3, Dm = 1.786 g·cm-3. []

Q3: What are some industrial applications of Sodium Glycolate?

A3: Sodium Glycolate is used in various industrial applications, including:

- Electrolyte in the production of Glycolic Acid: Electrodialysis using Sodium Glycolate as a starting material allows for the efficient and selective production of Glycolic Acid. []

- Food Additive: Carboxymethyl Cellulose (CMC) derived from palm-based sources can be produced using Sodium Glycolate. This CMC shows promise as a food additive. []

- Laundry Detergents: Sodium Glycolate is a component in laundry detergent formulations, particularly those containing highly water-soluble Carboxymethyl Cellulose particles. []

- Pharmaceutical Excipient: Sodium Glycolate is used as a disintegrant in pharmaceutical tablet formulations, facilitating rapid disintegration and drug release. [, , , ]

Q4: How does the concentration of Sodium Hydroxide impact Carboxymethyl Cellulose production using Sodium Glycolate?

A4: The concentration of Sodium Hydroxide significantly affects the properties of CMC produced using Sodium Glycolate. Higher alkali concentrations lead to the formation of Sodium Glycolate, which can reduce the purity of the resulting CMC. []

Q5: How does Sodium Glycolate contribute to tablet disintegration in pharmaceutical formulations?

A5: Sodium Glycolate, often in the form of Starch Sodium Glycolate, acts as a superdisintegrant in tablet formulations. It rapidly absorbs water and swells, creating pressure that breaks the tablet apart, facilitating faster drug release. [, , , ]

Q6: What is the role of Sodium Glycolate in Ethylene Glycol metabolism and toxicity?

A6: Sodium Glycolate is the sodium salt of Glycolic Acid, a key metabolite of Ethylene Glycol. While Ethylene Glycol itself has minimal toxicity, its metabolism to Glycolic Acid contributes significantly to its toxic effects. [, ]

Q7: Does Sodium Glycolate exhibit developmental toxicity in the absence of metabolic acidosis?

A7: Research suggests that Sodium Glycolate, even without inducing metabolic acidosis, can cause developmental toxicity. In rat studies, high doses of Sodium Glycolate led to decreased fetal body weight, skeletal variations, and fetal malformations. []

Q8: Does Sodium Glycolate influence enzyme activity in hyperoxaluric conditions?

A8: Studies indicate that Sodium Glycolate can modulate enzyme activity in hyperoxaluric conditions. In rat models, Sodium Glycolate administration led to significant changes in the activity of enzymes like Glycolic Acid Oxidase (GAO) and Lactate Dehydrogenase (LDH) in the liver. []

Q9: How does Sodium Glycolate affect sludge constituent solubility in nuclear waste management?

A9: Research at the Savannah River Site examined the impact of Sodium Glycolate on nuclear waste. Results indicate that Sodium Glycolate, at concentrations up to 10 g/L, did not significantly affect the solubility of major sludge constituents, including aluminum, sodium, and most salt anions. []

Q10: What is known about the environmental impact and degradation of Sodium Glycolate?

A10: While specific information on the environmental impact and degradation pathways of Sodium Glycolate might be limited in the provided research, it's crucial to consider its potential effects. As an organic salt, it might undergo biodegradation, but further research is needed to understand its fate and effects on ecosystems.

Q11: What are potential future research directions for Sodium Glycolate?

A11: Future research on Sodium Glycolate could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。